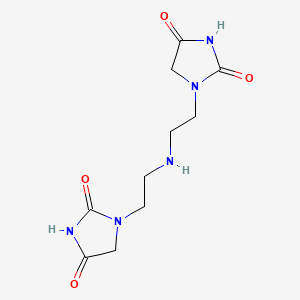![molecular formula C18H14N4S B12936521 6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine CAS No. 62141-45-1](/img/structure/B12936521.png)
6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-6-(p-tolylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a phenyl group and a p-tolylthio group attached to the purine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-6-(p-tolylthio)-9H-purine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the p-tolylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrogens in the purine ring or the phenyl group, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and appropriate catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Functionalized purine derivatives with various substituents.
Scientific Research Applications
9-Phenyl-6-(p-tolylthio)-9H-purine may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Phenyl-6-(p-tolylthio)-9H-purine would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways. The phenyl and p-tolylthio groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-purine: Lacks the p-tolylthio group, potentially altering its chemical and biological properties.
6-(p-Tolylthio)-9H-purine: Lacks the phenyl group, which might affect its reactivity and interactions.
9-Benzyl-6-(p-tolylthio)-9H-purine: Similar structure but with a benzyl group instead of a phenyl group, which could influence its properties.
Uniqueness
9-Phenyl-6-(p-tolylthio)-9H-purine is unique due to the presence of both the phenyl and p-tolylthio groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
62141-45-1 |
|---|---|
Molecular Formula |
C18H14N4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyl-9-phenylpurine |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-15(10-8-13)23-18-16-17(19-11-20-18)22(12-21-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
DHZOHTXVASBWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2N=CN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


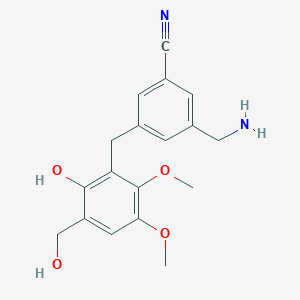

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
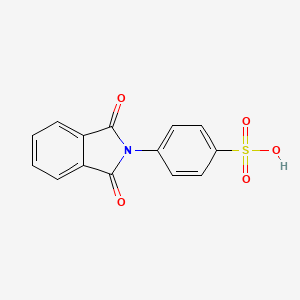
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
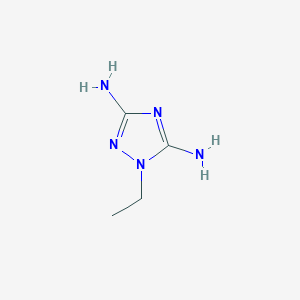

![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
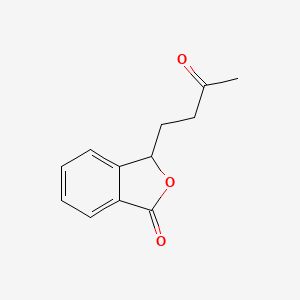
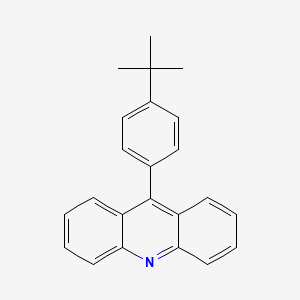
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
